molecular formula C10H9NO2S B1268034 3-Ethoxycarbonylphenyl isothiocyanate CAS No. 3137-84-6

3-Ethoxycarbonylphenyl isothiocyanate

Cat. No. B1268034
Key on ui cas rn: 3137-84-6
M. Wt: 207.25 g/mol
InChI Key: MCHONYMFRSKTLR-UHFFFAOYSA-N
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Patent
US04628024

Procedure details

82.5 g of ethyl m-aminobenzoate was dissolved in 500 ml of toluene and to the solution was added dropwise 83.4 g of N,N-diethylthiocarbamoyl chloride at room temperature with stirring over a period of about 1 hour. The mixture was then refluxed by heating for 5 hours. The toluene was distilled off under reduced pressure, to the residue was added 300 ml of ethyl acetate and the ethyl acetate solution was washed with water. The ethyl acetate was distilled off under reduced pressure and the residue was further subjected to vacuum distillation to obtain 80 g of ethyl m-isothiocyanatobenzoate as oily product. Boiling Point: 125° C./0.6 mm Hg. Yield: 77%.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C(N(CC)[C:16](Cl)=[S:17])C>C1(C)C=CC=CC=1>[N:1]([C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[C:16]=[S:17]

Inputs

Step One
Name
Quantity
82.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
83.4 g
Type
reactant
Smiles
C(C)N(C(=S)Cl)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off under reduced pressure, to the residue
ADDITION
Type
ADDITION
Details
was added 300 ml of ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate solution was washed with water
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was further subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=S)C=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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